Roflupram - 1093412-18-0

Roflupram

Catalog Number: EVT-268541
CAS Number: 1093412-18-0
Molecular Formula: C16H20F2O4
Molecular Weight: 314.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FFPM is a novel PDE4 inhibitor that has an IC50 of 26 nM and good selectivity over other PDEs. It may improve learning and memory abilities of patients. The drug also penetrates the blood−brain barrier well.
Source and Classification

Roflupram belongs to the class of phosphodiesterase 4 inhibitors, which are compounds that inhibit the enzyme phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate within cells. This mechanism is crucial for various cellular processes, including inflammation and neuronal signaling. The compound has been studied for its effects on cognition and neuroinflammation, particularly in models of Parkinson's disease and other neurodegenerative conditions .

Synthesis Analysis

The synthesis of roflupram has been documented in scientific literature. The synthetic route involves several steps that typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo multiple reactions.
  2. Reagents and Conditions: Specific reagents are utilized to facilitate the reactions under controlled conditions (temperature, pressure, solvent).
  3. Yield Optimization: Reaction yields are optimized through adjustments in concentration and reaction time.

For example, a detailed synthetic pathway might include the formation of key intermediates through nucleophilic substitutions or cyclization reactions, followed by purification steps such as recrystallization or chromatography .

Molecular Structure Analysis

The molecular structure of roflupram is characterized by its unique arrangement of atoms which contributes to its biological activity. The chemical formula is C15_{15}H17_{17}N3_{3}O2_{2}, indicating the presence of nitrogen and oxygen functionalities that play a significant role in its mechanism of action.

  • Structural Features: Roflupram features a furan ring and an amine group, which are critical for its interaction with the phosphodiesterase enzyme.
  • 3D Conformation: Advanced techniques such as X-ray crystallography or NMR spectroscopy can be employed to elucidate the three-dimensional conformation of roflupram, providing insights into how it binds to its target .
Chemical Reactions Analysis

Roflupram participates in several chemical reactions relevant to its function as a phosphodiesterase 4 inhibitor:

  1. Enzyme Inhibition: It competitively inhibits phosphodiesterase 4 by binding to the active site, preventing the breakdown of cyclic adenosine monophosphate.
  2. Neuroprotective Mechanisms: Roflupram has been shown to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides .
  3. Cellular Effects: In cellular models, roflupram influences apoptosis pathways and enhances lysosomal function, contributing to neuroprotection against toxic agents like α-synuclein .
Mechanism of Action

The mechanism of action of roflupram involves several key pathways:

  • Phosphodiesterase Inhibition: By inhibiting phosphodiesterase 4, roflupram increases intracellular levels of cyclic adenosine monophosphate, which is crucial for signaling pathways involved in neuronal survival and function.
  • Activation of Signaling Pathways: Roflupram activates the AMP-activated protein kinase and Sirtuin 1 pathways, which are involved in cellular energy homeostasis and stress responses .
  • Neuroprotection: Studies have demonstrated that roflupram reduces neuronal apoptosis and enhances autophagic processes, thereby promoting the degradation of toxic proteins associated with neurodegenerative diseases .
Physical and Chemical Properties Analysis

Roflupram exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 273.31 g/mol.
  • Solubility: Roflupram is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its pharmacokinetics and bioavailability when administered for therapeutic purposes .

Applications

Roflupram has potential applications in various scientific fields:

  • Neurodegenerative Disease Research: Its ability to inhibit neuroinflammation makes it a candidate for treating conditions like Parkinson's disease and Alzheimer's disease.
  • Cognitive Enhancement: Roflupram's effects on cognition suggest potential use in enhancing memory and learning processes .
  • Pharmaceutical Development: As a selective phosphodiesterase 4 inhibitor with favorable pharmacokinetic properties, roflupram serves as a lead compound for developing new therapeutic agents targeting neuroinflammatory conditions .
Neuropharmacological Mechanisms of Roflupram in Neurodegenerative Disease Models

PDE4 Inhibition as a Core Mechanism for cAMP/PKA/CREB Pathway Activation

Roflupram (ROF) exerts its primary neuropharmacological action through selective inhibition of phosphodiesterase-4 (PDE4), an enzyme critical for hydrolyzing cyclic adenosine monophosphate (cAMP) in neuronal and glial cells. By binding to PDE4's catalytic site, roflupram prevents cAMP degradation, leading to intracellular accumulation of this secondary messenger. Elevated cAMP levels trigger protein kinase A (PKA) activation through dissociation of PKA's regulatory subunits and subsequent phosphorylation of the cAMP-response element binding protein (CREB) at serine residue 133 (Ser133) [1] [3] [9].

This cAMP/PKA/CREB signaling cascade demonstrates profound neuroprotective consequences: Phosphorylated CREB (p-CREB) translocates to the nucleus and binds cAMP-response elements (CREs) in promoter regions of essential neuroprotective genes. Transcriptomic analyses reveal that roflupram significantly upregulates PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), BDNF (brain-derived neurotrophic factor), and mitochondrial biogenesis factors [1] [10]. In Parkinsonian models utilizing MPP⁺-intoxicated SH-SY5Y cells or MPTP-treated mice, roflupram administration rescues the depletion of p-CREB and PGC-1α. Critically, these effects are abolished by PKA inhibitor H-89 or CREB knockdown, confirming pathway dependence [1] [9]. The pathway also intersects with proteostasis regulation, as CREB activation enhances transcription of autophagy-lysosomal genes, forming a mechanistic foundation for roflupram's multi-target actions.

Table 1: Key Molecular Changes in cAMP/PKA/CREB Pathway Following Roflupram Treatment

Experimental ModelcAMP ElevationPKA Activationp-CREB IncreaseDownstream TargetsFunctional Outcome
MPP⁺-treated SH-SY5Y cells2.8-fold2.1-fold3.5-foldPGC-1α ↑, BDNF ↑Cell viability restored
MPTP-treated mice (SN tissue)1.9-fold1.7-fold2.4-foldTH ↑, Mitochondrial genes ↑Dopaminergic neuron survival
Aβ-stimulated SH-SY5Y cells2.3-fold2.0-fold2.9-foldBcl-2 ↑, Bax ↓Apoptosis attenuation

Modulation of Mitochondrial Dynamics and Bioenergetics in Dopaminergic Neurons

Mitochondrial dysfunction represents a core pathological feature in Parkinson's disease (PD), characterized by impaired respiratory capacity, reactive oxygen species (ROS) overload, and aberrant mitochondrial morphology. Roflupram directly counteracts these deficits through PGC-1α-dependent and independent mechanisms. In MPP⁺-treated human dopaminergic neurons, roflupram administration (10 μM) significantly enhances basal and maximal respiratory capacity, ATP production, and spare respiratory capacity—key bioenergetic parameters measured via Seahorse XF Analyzer [1] [3]. This restoration coincides with a 60% reduction in mitochondrial ROS (measured via MitoSOX Red) and stabilization of mitochondrial membrane potential (ΔΨm) assessed via TMRE fluorescence [1] [8].

At the molecular level, roflupram reverses MPP⁺-induced fragmentation of mitochondrial networks, promoting elongated, interconnected organelles indicative of fusion dynamics. This morphological rescue requires PGC-1α upregulation, as siRNA knockdown of PGC-1α abolishes roflupram's benefits [1]. PGC-1α orchestrates mitochondrial biogenesis by coactivating NRF-1, NRF-2, and ERRα, thereby increasing transcription of electron transport chain (ETC) complexes I–IV and antioxidant enzymes (SOD2, catalase). Furthermore, roflupram enhances PKA-mediated phosphorylation of dynamin-related protein 1 (Drp1) at Ser637, inhibiting its GTPase activity and preventing pathological fission [8]. These coordinated actions preserve mitochondrial integrity and energy supply in vulnerable dopaminergic neurons.

Table 2: Effects of Roflupram on Mitochondrial Parameters in PD Models

ParameterMPP⁺/MPTP-Induced DeficitRoflupram Intervention EffectMechanistic Basis
Basal Respiration (OCR)↓ 45-60%Restored to 85% of controlPGC-1α ↑, ETC complexes ↑
Mitochondrial ROS↑ 3.5-fold↓ 60-70%SOD2 ↑, Catalase ↑
Mitochondrial MorphologyFragmented, punctateElongated, interconnectedDrp1 inhibition, Fusion proteins ↑
ATP Production↓ 55%↑ 2.1-foldNRF-1/NRF-2 activation
Spare Respiratory Capacity↓ 70%Restored to 75% of controlEnhanced bioenergetic reserve

Attenuation of α-Synuclein Aggregation and Toxicity via Lysosomal Activation

Pathological α-synuclein (α-syn) aggregation drives neurodegeneration in PD through disruption of proteostasis, synaptic dysfunction, and mitochondrial impairment. Roflupram significantly reduces both monomeric and oligomeric α-syn levels in cellular and murine rotenone (ROT)-induced PD models through NAD⁺/SIRT1-dependent lysosomal enhancement [3] [4]. In ROT-treated SH-SY5Y cells, roflupram (10 μM) increases the NAD⁺/NADH ratio by 1.8-fold, activating the NAD⁺-dependent deacetylase SIRT1. Active SIRT1 deacetylates transcription factor EB (TFEB), promoting its nuclear translocation and binding to Coordinated Lysosomal Expression and Regulation (CLEAR) elements [4].

This transcriptional program elevates lysosomal hydrolases (e.g., cathepsin D/mature CTSD) and membrane proteins (LAMP1). Immunoblotting demonstrates roflupram-induced increases of mature CTSD (active form) by 2.2-fold and LAMP1 by 1.7-fold in ROT-intoxicated cells, facilitating α-syn clearance [4]. Lysosomal functional assays using LysoTracker Red show enhanced acidification and proteolytic activity. Crucially, SIRT1 inhibitor selisistat (EX527) or cathepsin D inhibitor pepstatin A abolishes roflupram's α-syn-lowering and neuroprotective effects. In vivo, roflupram (2 mg/kg/day) reduces nigral α-syn aggregates by 50% in ROT-treated mice, concomitant with elevated SIRT1, LAMP1, and mature CTSD [4] [9]. This lysosomal enhancement represents a critical mechanism for mitigating proteotoxic stress.

Crosstalk Between Autophagy Induction and Proteostasis in Parkinsonian Models

Roflupram orchestrates a sophisticated interplay between autophagy induction and ubiquitin-proteasome systems to maintain proteostasis. Beyond lysosomal activation, roflupram enhances autophagic flux—the complete process from autophagosome formation to cargo degradation. In α-syn A53T mutant-expressing SH-SY5Y cells, roflupram increases LC3-II turnover (a marker of autophagosomes) and reduces p62/SQSTM1 accumulation, indicating efficient autophagosome-lysosome fusion and cargo clearance [8] [9]. This process involves AMPK/ULK1 signaling activation: roflupram stimulates AMPK phosphorylation, which phosphorylates and activates ULK1 at Ser555, initiating autophagosome biogenesis [8].

Simultaneously, roflupram modulates mitophagy—selective autophagy of damaged mitochondria. In cells overexpressing α-syn A53T, roflupram promotes Parkin translocation to mitochondria by suppressing p38 MAPK-mediated phosphorylation of Parkin at Ser131, an inhibitory modification [8]. Immunoprecipitation confirms disrupted Parkin-p38 MAPK binding upon roflupram treatment. Once mitochondrial Parkin increases, it ubiquitinates outer membrane proteins (e.g., mitofusins), recruiting autophagy adaptors (OPTN, NDP52) for LC3-mediated engulfment. This dual enhancement of general autophagy and mitophagy clears cytotoxic α-syn oligomers and dysfunctional organelles, breaking the vicious cycle of proteostasis failure and neurodegeneration.

Table 3: Roflupram-Mediated Autophagy-Lysosomal Pathway Modulation

Pathway ComponentTarget MoleculeChange Induced by RoflupramFunctional Consequence
Autophagy Initiationp-AMPK (Thr172)↑ 2.0-foldULK1 activation, Autophagosome formation
p-ULK1 (Ser555)↑ 2.5-fold
Lysosomal BiogenesisNuclear TFEB↑ 3.1-foldTranscriptional upregulation of lysosomal genes
Mature Cathepsin D↑ 2.2-foldα-synuclein degradation
LAMP1↑ 1.7-foldLysosomal membrane stability
MitophagyMitochondrial Parkin↑ 3.0-foldClearance of damaged mitochondria
p-Parkin (Ser131)↓ 70%Enhanced Parkin E3 ligase activity
Autophagic FluxLC3-II/I ratio↑ 2.8-foldIncreased autophagosome formation
p62/SQSTM1↓ 60%Efficient autophagic degradation

Suppression of Neuroinflammatory Cascades Through Microglial AMPK/Sirt1 Signaling

Neuroinflammation—driven by chronic microglial activation—amplifies neurodegeneration in PD via pro-inflammatory cytokine release (TNF-α, IL-6, IL-1β), ROS, and nitric oxide. Roflupram potently suppresses microglial reactivity through AMPK/Sirt1 axis activation. In LPS-stimulated BV-2 microglia and primary microglia, roflupram (5–10 μM) induces AMPK phosphorylation (Thr172), increasing its activity by 2.5-fold. Active AMPK directly phosphorylates and activates Sirt1, a NAD⁺-dependent deacetylase [5] [6]. Activated Sirt1 deacetylates the p65 subunit of nuclear factor-kappa B (NF-κB) at Lys310, preventing its nuclear translocation and DNA binding [5] [9].

Transcriptomic profiling reveals roflupram-mediated downregulation of NF-κB target genes: TNF-α (↓70%), IL-6 (↓65%), IL-1β (↓60%), and iNOS (↓75%) in LPS-treated microglia [5]. This anti-inflammatory shift coincides with increased anti-inflammatory cytokine IL-10 (↑2.0-fold). In vivo, roflupram (1–2 mg/kg) reduces cortical and hippocampal TNF-α and IL-6 levels in LPS-challenged mice, while improving cognitive performance in behavioral tests. Critically, Sirt1 inhibitor EX527 reverses these effects, confirming pathway dependency [5]. Furthermore, roflupram inhibits NLRP3 inflammasome assembly in microglia by enhancing autophagy-mediated clearance of ASC specks and mitochondrial ROS, representing an additional anti-inflammatory layer [9]. This multimodal microglial modulation establishes roflupram as a promising immunomodulatory agent for neurodegenerative therapy.

Table 4: Roflupram's Effects on Neuroinflammatory Markers in Microglia

Inflammatory ParameterLPS-Induced ChangeRoflupram Intervention EffectMolecular Mechanism
TNF-α secretion↑ 8-fold↓ 70%NF-κB p65 deacetylation, nuclear exclusion
IL-6 secretion↑ 6-fold↓ 65%
IL-1β secretion↑ 7-fold↓ 60%NLRP3 inflammasome inhibition
Iba-1 immunoreactivity↑ 4-fold↓ 60%Microglial morphological deactivation
IL-10 secretion↓ 50%↑ 2.0-foldCREB-mediated transcription
Nitric Oxide (NO)↑ 9-fold↓ 80%iNOS transcriptional suppression
NLRP3 inflammasome assemblyActivatedInhibitedAutophagic clearance of ASC specks

Concluding Remarks

Roflupram emerges as a multi-target therapeutic candidate for neurodegenerative diseases by converging on fundamental pathogenic processes: mitochondrial failure, proteostasis collapse, and neuroinflammation. Its core action—PDE4 inhibition—elevates cAMP to activate neuroprotective kinase networks (PKA, AMPK) and transcription factors (CREB, TFEB). By enhancing PGC-1α-driven mitochondrial biogenesis, Sirt1-mediated lysosomal function, and AMPK-dependent immunomodulation, roflupram addresses the intertwined pathologies of PD and related disorders. While clinical validation remains essential, preclinical evidence robustly positions roflupram as a disease-modifying agent with superior BBB penetration and lower emetic risk versus earlier PDE4 inhibitors.

Properties

CAS Number

1093412-18-0

Product Name

Roflupram

IUPAC Name

1-[4-(difluoromethoxy)-3-(oxolan-3-yloxy)phenyl]-3-methylbutan-1-one

Molecular Formula

C16H20F2O4

Molecular Weight

314.32 g/mol

InChI

InChI=1S/C16H20F2O4/c1-10(2)7-13(19)11-3-4-14(22-16(17)18)15(8-11)21-12-5-6-20-9-12/h3-4,8,10,12,16H,5-7,9H2,1-2H3

InChI Key

IXURVUHDDXFYDR-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2

Solubility

Soluble in DMSO

Synonyms

roflupram

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)OC(F)F)OC2CCOC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.